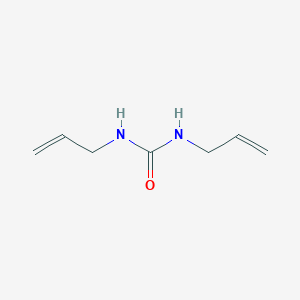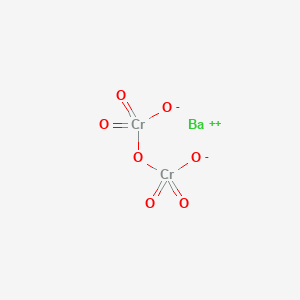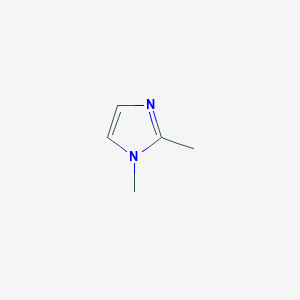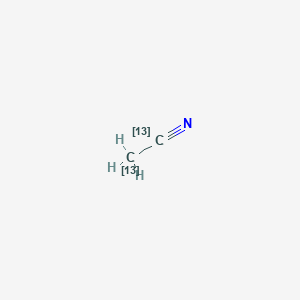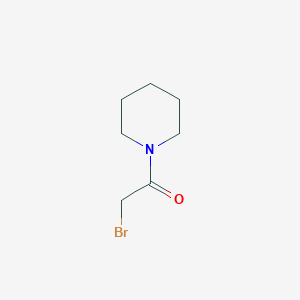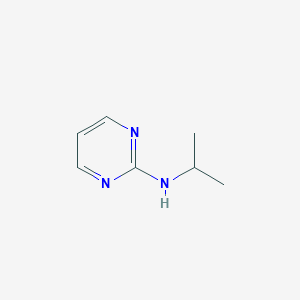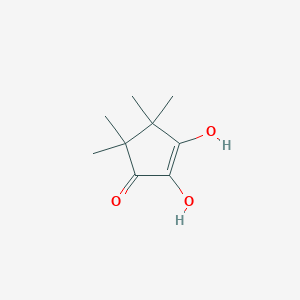
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine, also known as PTZH, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has also been shown to disrupt bacterial cell membranes, leading to cell death.
Effets Biochimiques Et Physiologiques
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to disrupt cell membranes and inhibit growth. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in scientific research. However, there are also limitations to its use. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in the field of antimicrobial and antifungal research. Future studies could investigate its effectiveness against different types of bacteria and fungi. Finally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions. Further studies could explore its use in detecting different types of metal ions and its potential applications in environmental monitoring and other fields.
Méthodes De Synthèse
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is synthesized using a specific method that involves the reaction of 2-amino-4-(pyridin-3-yl)thiazole with hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is typically around 60%.
Applications De Recherche Scientifique
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antifungal properties. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
139420-57-8 |
|---|---|
Nom du produit |
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
Formule moléculaire |
C8H8N4S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
(4-pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12) |
Clé InChI |
LCBNYEAXFRQHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
SMILES canonique |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
Synonymes |
4-(3-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



